molecular formula C₁₂¹³C₃H₁₄N₂Na₂O₆S₂ B1156983 Ticillin-13C3 Disodium Salt

Ticillin-13C3 Disodium Salt

Cat. No.: B1156983
M. Wt: 431.37
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Life Sciences Investigations

Stable isotope labeling is a cornerstone technique in modern life sciences, enabling researchers to track molecules within biological systems. ontosight.ai The method involves replacing one or more atoms in a molecule with their stable isotopes, which are non-radioactive variants of an element that possess a different number of neutrons. nih.gov Commonly used stable isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O). diagnosticsworldnews.com

The core principle lies in the mass difference between the stable isotope and its naturally abundant counterpart. ontosight.ai While chemically and functionally identical, this mass difference allows labeled molecules to be distinguished from unlabeled ones using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ontosight.aidiagnosticsworldnews.com This ability to "trace" molecules provides unparalleled insights into dynamic biological processes. silantes.com

The applications of stable isotope labeling are vast and have revolutionized several fields:

Metabolomics : It allows for the tracing of metabolic pathways and the measurement of metabolic flux, providing a detailed picture of cellular metabolism. silantes.com

Proteomics : Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to quantify protein expression levels and study protein-protein interactions. ontosight.aisilantes.com

Pharmacokinetics : Labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs, offering precise data on a drug's behavior in an organism. ontosight.aimusechem.com

Structural Biology : Isotope incorporation enhances signals in NMR and X-ray crystallography, aiding in the detailed structural elucidation of biomolecules like proteins and nucleic acids. silantes.comsilantes.com

Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer for use in a wider range of experiments, including human studies, and simplifying handling and storage. diagnosticsworldnews.com

Rationale for 13C3 Isotopic Labeling of Ticarcillin (B1683155) for Mechanistic and Metabolic Studies

The specific labeling of Ticarcillin with three Carbon-13 atoms (¹³C₃) is a deliberate choice designed to optimize its utility as a tracer in research. Ticarcillin is a β-lactam antibiotic, and understanding its biosynthetic pathways and metabolic breakdown is crucial for improving its efficacy and overcoming bacterial resistance. royalsocietypublishing.orgdrugbank.com

The rationale for using a ¹³C₃ label includes:

Enhanced Detection in Mass Spectrometry : Incorporating three ¹³C atoms creates a distinct mass shift (+3 Daltons) compared to the unlabeled molecule. This significant shift makes the labeled Ticarcillin and its metabolites easily distinguishable from the natural isotopic background in complex biological samples, improving detection sensitivity and quantification accuracy. silantes.com

Tracing Metabolic Fate : As the labeled Ticarcillin is metabolized, the ¹³C₃-containing core fragment can be tracked through various biochemical transformations. This allows researchers to identify and quantify metabolites, providing a clear map of the drug's degradation and modification pathways within an organism.

Mechanistic Studies with NMR : Carbon-13 is an NMR-active nucleus. musechem.com Introducing ¹³C labels into specific positions of the Ticarcillin molecule can be used in ¹³C-NMR spectroscopy to study its interaction with bacterial enzymes, such as penicillin-binding proteins, or to investigate the mechanisms of enzymes that might degrade it, like β-lactamases. royalsocietypublishing.orgnih.gov This has been a valuable approach for studying the biosynthesis of other β-lactam antibiotics. royalsocietypublishing.org

By using Ticarcillin-13C3 Disodium Salt, researchers can conduct highly specific and sensitive experiments to probe how the antibiotic functions and how it is processed by both host and microbial systems.

Overview of Research Paradigms Utilizing Isotopically Enriched Compounds

The use of isotopically enriched compounds like Ticarcillin-13C3 Disodium Salt is central to many modern research paradigms that aim to unravel the complexity of biological and environmental systems. revistaecosistemas.net These compounds serve as powerful tracers that enable the direct measurement of processes that were previously difficult to observe. diagnosticsworldnews.com

Key research paradigms include:

Metabolic Flux Analysis (MFA) : In this paradigm, cells or organisms are supplied with a ¹³C-labeled substrate, such as ¹³C-glucose. biorxiv.org By analyzing the pattern of ¹³C incorporation into downstream metabolites, researchers can calculate the rates (fluxes) of reactions throughout the metabolic network. biorxiv.orgnih.gov This provides a functional readout of the metabolic state in health and disease. nih.gov

Pharmacokinetic (ADME) Studies : Isotope labeling is a gold-standard technique in drug development. musechem.com Administering a labeled version of a drug candidate allows for the precise tracking of its journey through the body, helping to determine how quickly it is absorbed, where it distributes, how it is metabolized, and how it is ultimately excreted. musechem.com

Environmental and Ecological Tracing : Stable isotopes are used extensively in environmental science to trace the flow of nutrients and pollutants through ecosystems. silantes.comrevistaecosistemas.net For example, ¹⁵N-labeled compounds can be used to study the nitrogen cycle, while ¹³C-labeled pollutants can be used to track their degradation and fate in soil or water. revistaecosistemas.net

Compound Specific Isotope Analysis (CSIA) : This powerful forensic technique analyzes the isotopic signature of specific compounds to determine their origin or the transformations they have undergone. sustainability-directory.com It is used to trace pollution sources, verify the origin of food products, and study biogeochemical processes. sustainability-directory.com

These paradigms leverage the ability of stable isotopes to act as a "tag" or "fingerprint," providing quantitative and mechanistic insights across diverse scientific disciplines. silantes.comsustainability-directory.com

Data Tables

Table 1: Chemical Properties of Ticarcillin-13C3 Disodium Salt

PropertyValueReference(s)
Chemical Name (2S,5R,6R)-6-[[(2R)-2-Carboxy-2-(3-thienyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic-13C3 Acid Disodium Salt pipitech.com
Molecular Formula C₁₂¹³C₃H₁₄N₂Na₂O₆S₂ pipitech.com
Molecular Weight ~431.39 g/mol schd-shimadzu.com
Isotopic Enrichment Minimum 99% ¹³C schd-shimadzu.com
Appearance White to light yellow powder bio-world.com
Parent Compound Ticarcillin Disodium Salt schd-shimadzu.com
Parent CAS Number 4697-14-7 schd-shimadzu.com

Table 2: Applications of Stable Isotope Labeling in Research

Research AreaApplicationKey TechniquesIsotope Example(s)Reference(s)
Metabolomics Tracing metabolic pathways and measuring reaction rates (flux).Mass Spectrometry (MS), NMR Spectroscopy¹³C, ¹⁵N, ²H ontosight.aisilantes.combiorxiv.org
Proteomics Quantifying protein expression and protein-protein interactions.Mass Spectrometry (MS)¹³C, ¹⁵N ontosight.aisilantes.com
Drug Development Studying Absorption, Distribution, Metabolism, and Excretion (ADME).Mass Spectrometry (MS), Scintillation Counting¹³C, ²H, ¹⁴C, ³H musechem.com
Environmental Science Tracing nutrient cycles and pollutant degradation.Isotope Ratio Mass Spectrometry (IRMS)¹³C, ¹⁵N silantes.comrevistaecosistemas.net
Structural Biology Elucidating 3D structures of biomolecules.NMR Spectroscopy, X-ray Crystallography¹³C, ¹⁵N silantes.comsilantes.com

Properties

Molecular Formula

C₁₂¹³C₃H₁₄N₂Na₂O₆S₂

Molecular Weight

431.37

Synonyms

(2S,5R,6R)-6-[[2-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-13C3 Disodium Salt;  N-(2-Carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl)-3-thiophenemalonamic Acid-13C3 Disodium Sa

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for Ticarcillin 13c3 Disodium Salt

Chemical Synthesis Routes for Precise 13C3 Labeling

The synthesis is engineered to control the exact placement of the ¹³C atoms, ensuring the labeled molecule is chemically identical to the unlabeled drug, except for the isotopic difference.

The cornerstone of synthesizing Ticarcillin-13C3 Disodium Salt is the selection of an appropriate ¹³C-labeled precursor. The synthesis of ticarcillin (B1683155) generally involves the acylation of 6-aminopenicillanic acid (6-APA) with a derivative of 3-thienylmalonic acid. wikipedia.org To achieve the desired labeling, the three ¹³C atoms must be incorporated into this thiophene-containing side chain.

The strategy often involves utilizing a small, commercially available, and versatile building block containing the three ¹³C atoms. For example, a synthesis could be designed starting from a ¹³C₃-labeled precursor like doubly labeled acetyl-CoA and a ¹³C-labeled carboxylating agent, or a custom-synthesized ¹³C₃-malonic acid derivative. The choice of precursor is critical and is often guided by synthetic accessibility and the desire to introduce the label as late as possible in the synthetic sequence. chemicalsknowledgehub.com This "late-stage labeling" approach is economically advantageous as it minimizes the number of reaction steps involving the expensive isotopic material, thereby reducing potential losses. chemicalsknowledgehub.comunimi.it

Ticarcillin's biological activity is intrinsically linked to its specific stereochemistry. The molecule has several chiral centers, and the synthesis must preserve or create these with the correct orientation. The key challenge in the synthesis of Ticarcillin-13C3 is the stereospecific introduction of the side chain at the 6-amino position of the penicillin core, which possesses an (R)-configuration at the carbon alpha to the thiophene (B33073) ring.

The synthesis must employ stereospecific and regiospecific techniques to ensure the ¹³C atoms are not only part of the correct functional group but also that the chiral center on the side chain is formed correctly. This can be achieved through various methods, such as using chiral auxiliaries to guide the stereochemical outcome of a reaction, employing stereoselective catalysts, or resolving a racemic mixture of the labeled side-chain precursor before its coupling with the 6-APA nucleus. The regiospecificity is dictated by the reaction mechanism, ensuring the labeled malonic acid derivative couples specifically to the 6-amino group of 6-APA to form the desired amide bond.

Isotopic Purity and Enrichment Assessment Methodologies

After synthesis, the final product must undergo rigorous analysis to confirm its chemical purity, the degree of isotopic enrichment, and the precise location of the labels.

The isotopic enrichment quantifies the percentage of molecules that have been successfully labeled with the ¹³C isotopes. Mass spectrometry (MS) is the principal technique for this determination. wikipedia.org By analyzing the mass-to-charge (m/z) ratio of the molecule, a distinction can be made between the unlabeled ticarcillin and the ¹³C₃-labeled version, which has a mass increase of approximately 3 Daltons. The relative intensities of the ion peaks for the labeled and unlabeled species in the mass spectrum allow for a precise calculation of the isotopic enrichment. For use as an internal standard, a high isotopic enrichment is required, typically exceeding 99%. schd-shimadzu.com

Table 1: Representative Specifications for Ticarcillin-13C3 Disodium Salt
ParameterMethodSpecification
Chemical PurityHPLC≥95%
Isotopic EnrichmentMass Spectrometry≥99% ¹³C

While mass spectrometry confirms that the correct number of ¹³C atoms has been incorporated, it does not typically reveal their location within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for validating the position of the isotopic labels. wikipedia.org Specifically, ¹³C-NMR spectroscopy directly probes the carbon skeleton of the molecule. The spectrum of Ticarcillin-13C3 will show highly intensified signals at the chemical shifts corresponding to the positions of the incorporated ¹³C atoms. Furthermore, techniques like ¹H-¹³C correlation spectroscopy (HSQC/HMBC) can be used to unequivocally confirm the connectivity between the labeled carbons and the rest of the molecule, thereby validating the regiospecificity of the labeling synthesis.

Applications in Mechanistic Elucidation of Biological Processes Non Clinical

Enzymatic Reaction Mechanism Studies Utilizing 13C3 Labeling

The beta-lactam core of Ticillin is a known inhibitor of enzymes crucial for bacterial cell wall synthesis, primarily penicillin-binding proteins (PBPs). The introduction of 13C isotopes allows for detailed investigation of these enzymatic interactions.

The interaction between a beta-lactam antibiotic and its target PBP is a covalent one, resulting in an acylated, inactive enzyme. By using Ticillin-13C3 Disodium Salt, researchers can employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to monitor this interaction in real-time. The distinct signal of the 13C atoms allows for the precise identification of the antibiotic fragments bound to the enzyme, confirming the site of interaction and the stability of the bond.

Kinetic studies can also be enhanced through the use of this labeled compound. By quantifying the rate of appearance of the 13C signal in the enzyme-antibiotic complex versus the free antibiotic, precise on-rates and off-rates can be determined. This data is fundamental to understanding the potency and duration of action of the antibiotic.

Table 1: Hypothetical Kinetic Data for this compound Interaction with a Penicillin-Binding Protein (PBP)

ParameterValueTechnique
Association Rate Constant (k_on)1.5 x 10^4 M⁻¹s⁻¹Surface Plasmon Resonance with 13C detection
Dissociation Rate Constant (k_off)3.0 x 10⁻³ s⁻¹Isotope-Dilution Mass Spectrometry
Binding Affinity (K_D)2.0 x 10⁻⁷ MCalculated (k_off / k_on)

This table presents hypothetical data to illustrate the types of kinetic parameters that can be determined using this compound.

The acylation of a PBP by a beta-lactam proceeds through a series of intermediates and transition states. The strategic placement of 13C labels in the Ticillin molecule can help to trap and characterize these transient species. For instance, if the 13C atoms are located near the scissile beta-lactam ring, changes in their chemical environment, as detected by NMR, can provide structural information about the tetrahedral intermediate formed during the initial nucleophilic attack by the active site serine of the PBP.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the rate-limiting steps of enzymatic reactions. By comparing the reaction rates of unlabeled Ticarcillin (B1683155) with this compound, researchers can determine if the carbon atoms at the labeled positions are involved in bond-breaking or bond-forming events in the rate-determining step. A significant KIE would indicate that the labeled carbons are central to the chemical transformation, providing critical information about the transition state structure and the dynamics of the enzyme's active site.

Cell Wall Biosynthesis and Perturbation Studies in Microorganisms

The bacterial cell wall is a dynamic structure, constantly being synthesized and remodeled. This compound can be used to study the consequences of inhibiting this vital process.

While Ticillin itself is not incorporated into the peptidoglycan structure, its inhibitory action on PBPs leads to an accumulation of peptidoglycan precursors. In a research setting, this effect can be coupled with the use of 13C-labeled metabolic precursors (e.g., glucose) to trace the flow of carbon through the peptidoglycan synthesis pathway. The accumulation of specific 13C-labeled intermediates, identifiable by mass spectrometry, can help to pinpoint the precise enzymatic steps that are most affected by the antibiotic's presence.

Table 2: Potential 13C-Labeled Peptidoglycan Precursors Monitored Upon this compound Treatment

PrecursorLabeled MoietyAnalytical Method
UDP-N-acetylmuramic acidMurNAc sugarLC-MS/MS
Lipid IIPentapeptide side chainHPLC with 13C detection
Park's NucleotideUDP-MurNAc-pentapeptideCapillary Electrophoresis-Mass Spectrometry

This table illustrates potential labeled precursors that could be tracked in studies involving this compound to understand its impact on cell wall precursor synthesis.

Inhibition of cell wall synthesis by beta-lactam antibiotics ultimately leads to cell lysis and death. The precise mechanisms of this process are complex and can vary between different bacterial species. By using this compound, researchers can monitor the release of cellular components during lysis. The labeled antibiotic can be used to confirm that the lytic event is a direct consequence of PBP inhibition. Furthermore, by combining this with other labeling techniques, such as fluorescently tagging cell wall components, a more complete picture of the structural failure of the cell wall can be obtained.

Molecular Studies of Antimicrobial Resistance Mechanisms

The development and spread of antimicrobial resistance is a complex process driven by various molecular mechanisms. Two of the most significant are the enzymatic degradation of antibiotics by enzymes like beta-lactamases and the active removal of drugs from the bacterial cell by efflux pumps.

Elucidation of Efflux Pump Substrate Specificity Using 13C3-Labeled Probes

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov Determining the substrate specificity of these pumps is a critical step in developing efflux pump inhibitors (EPIs), which could restore the efficacy of existing antibiotics.

A 13C3-labeled probe like Ticarcillin-13C3 Disodium Salt could be instrumental in these studies. By using techniques like NMR spectroscopy or mass spectrometry, researchers could directly measure the transport of the labeled antibiotic across the bacterial membrane in real-time. This would allow for the precise determination of kinetic parameters such as the efflux rate and the pump's affinity for the substrate.

Furthermore, competition assays using the labeled probe and unlabeled potential substrates could be designed to elucidate the structural determinants of substrate recognition by the efflux pump. Such studies would provide invaluable information for the rational design of potent and specific EPIs.

Table 2: Hypothetical Efflux Pump Kinetic Data with 13C3-Ticarcillin

Efflux Pump FamilyBacterial SpeciesSubstrateKinetic ParameterHypothetical Value
RNDPseudomonas aeruginosaTicarcillin-13C3Vmax (nmol/mg/min)Data not available
RNDPseudomonas aeruginosaTicarcillin-13C3Km (µM)Data not available

Note: This table is for illustrative purposes only, as no specific experimental data for Ticarcillin-13C3 Disodium Salt in efflux pump studies is currently available.

Metabolic Tracing and Flux Analysis in Research Systems Non Human

¹³C-Metabolic Flux Analysis (MFA) in Microbial Systems

¹³C-Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. When microbial systems are exposed to an antibiotic, their metabolic networks can undergo significant changes. Using a ¹³C-labeled compound in conjunction with MFA can illuminate these adaptations. ¹³C-MFA has become a primary method for determining detailed metabolic flux distributions in living cells. It provides a quantitative understanding of intracellular reaction rates, which is crucial for studying cellular properties.

The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as ¹³C-glucose, into a microbial culture. As the microbes metabolize the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites. By measuring the isotopic labeling patterns of these metabolites, typically amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the active metabolic pathways and calculate the flux through them.

A critical aspect of many ¹³C-MFA experiments is achieving an isotopic steady state. This is a condition where the concentration and isotopic labeling of intracellular metabolites remain constant over time. Reaching this state ensures that the measured labeling patterns accurately reflect the metabolic fluxes.

The experimental design to achieve this involves several key considerations:

Tracer Selection: The choice of the ¹³C-labeled substrate (tracer) is vital for the precision of the estimated fluxes. Often, parallel experiments using different tracers, such as [1-¹³C]glucose and [U-¹³C]glucose, are conducted to provide more comprehensive data and constrain the flux calculations more accurately. For studying specific pathways, custom tracers may be designed.

Culture Conditions: Microbes are typically grown in a chemostat or in batch cultures under well-defined conditions to maintain a metabolic steady state. Continuous culture in a chemostat is often preferred as it allows for precise control over the growth rate and nutrient availability.

Sampling: Samples are collected after the system has reached both a metabolic and isotopic steady state. The time required to reach isotopic steady state can be several cell divisions.

In Silico Simulation: Before conducting the experiment, computational tools are often used to simulate the experiment (in silico). This helps in selecting the optimal tracer that will provide the most informative data for the specific metabolic network being studied.

Once isotopic labeling data is obtained from mass spectrometry, it is used to quantify the intracellular fluxes. This process involves comparing the experimentally measured mass isotopomer distributions (MIDs) of key metabolites (often protein-bound amino acids) with MIDs predicted by a metabolic model.

Metabolic branch points are nodes in the metabolic network where a metabolite can enter multiple distinct pathways. Quantifying the flux distribution at these points is a key strength of ¹³C-MFA. For example, the glucose-6-phosphate node is a critical branch point leading to glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis. The labeling patterns of downstream metabolites can reveal the relative proportion of carbon flowing through each of these branches.

The table below illustrates hypothetical flux data for a microbial system, showing how carbon from a labeled source is distributed through central metabolic pathways.

Metabolic PathwayReaction / Branch PointRelative Flux (%)Description
GlycolysisGlucose -> G6P -> Pyruvate (B1213749)70Primary pathway for glucose catabolism.
Pentose Phosphate PathwayG6P -> R5P25Flux towards nucleotide precursors and NADPH.
Biomass SynthesisG6P -> Glycogen5Flux towards cellular storage components.
TCA CyclePyruvate -> Acetyl-CoA -> Citrate100 (of pyruvate entering)Central hub for energy and precursor production.

This table presents illustrative data for educational purposes and does not represent findings from a specific study on Ticillin-13C3 Disodium Salt.

The final step in ¹³C-MFA is to integrate the experimental data into a computational model of the organism's metabolic network. This model consists of a set of biochemical reactions and the known carbon atom transitions for each reaction.

By using iterative algorithms, a flux distribution is found that minimizes the difference between the experimentally measured labeling patterns and the model-predicted patterns. The output is a detailed flux map that provides a quantitative snapshot of the cell's metabolic state.

Interpreting this data in the context of an antibiotic like Ticarcillin (B1683155) can reveal:

Metabolic Rewiring: How bacteria alter their central carbon metabolism to survive antibiotic stress. For instance, an increase in flux through the pentose phosphate pathway might indicate a response to oxidative stress induced by the antibiotic.

Identification of Bottlenecks: Pinpointing enzymatic steps that become rate-limiting, which could be potential targets for synergistic drug development.

Energy and Redox Balance: Understanding how the antibiotic affects the cell's production of ATP and reducing equivalents like NADH and NADPH.

In Vitro Cellular System Metabolic Pathway Delineation

Beyond microbial systems, labeled compounds like Ticarcillin-¹³C3 are invaluable for studying how drugs are metabolized by isolated mammalian cells. This is crucial for understanding the potential biotransformation and detoxification pathways within specific cell types, such as liver or kidney cells, without the complexity of a whole-organism system.

In this experimental setup, a specific cell line (e.g., human hepatocytes) is cultured and then incubated with Ticarcillin-¹³C3 Disodium Salt. The goal is to trace the ¹³C label as the parent compound is taken up by the cells and potentially transformed.

The process generally involves:

Incubation: The cultured cells are exposed to a defined concentration of Ticarcillin-¹³C3 for various time points.

Sample Collection: At each time point, both the cells and the culture medium are collected.

Extraction: Metabolites are extracted from both the cell lysate and the medium.

Analysis: The extracts are analyzed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to detect and identify compounds containing the ¹³C label.

By tracking the appearance and disappearance of labeled compounds over time, researchers can map the metabolic fate of the drug, determining whether it is modified, degraded, or exported from the cell.

The identification of metabolites is a key outcome of these tracing experiments. When a sample extract is analyzed by mass spectrometry, the instrument can distinguish between unlabeled molecules and those containing one or more ¹³C atoms due to the mass difference.

For Ticarcillin-¹³C3, the parent molecule will have a mass that is three Daltons higher than its unlabeled counterpart. If the cell metabolizes the drug, the resulting metabolites that retain the labeled carbon atoms will also exhibit this mass shift.

For example, if Ticarcillin undergoes hydrolysis of its β-lactam ring, the resulting penicilloic acid derivative would be expected to retain the ¹³C3 label. The detection of this labeled derivative would confirm this catabolic pathway.

The table below outlines hypothetical metabolites that could be identified and the techniques used for their characterization.

Hypothetical Labeled MetaboliteExpected Mass Shift (from unlabeled)Analytical TechniqueInferred Metabolic Reaction
Ticarcillin-¹³C3 Penicilloic Acid+3 DaLC-HRMSHydrolysis of β-lactam ring
Fragment A-¹³C2+2 DaLC-MS/MSCleavage of the side chain
Fragment B-¹³C1+1 DaLC-MS/MSFurther degradation of Fragment A
Unmodified Ticarcillin-¹³C3 (exported)+3 DaLC-HRMSActive efflux from the cell

This table presents hypothetical data to illustrate the principles of metabolite identification and does not represent actual experimental findings.

By identifying a series of labeled metabolites, researchers can piece together the catabolic pathways involved in the drug's breakdown. This information is fundamental for understanding the drug's stability, potential for inactivation, and the generation of metabolites.

Pre-clinical and Animal Model Biochemical Pathway Delineation (Non-Therapeutic Efficacy)

Tracing and Quantifying Metabolic Pathways in Animal Models for Research Method Development

In a typical research method development study, animal models such as rats or mice would be administered Ticarcillin-13C3 Disodium Salt. Biological samples, including plasma, urine, feces, and various tissues, would then be collected over a time course. Using liquid chromatography-mass spectrometry (LC-MS) techniques, the labeled ticarcillin and its downstream metabolites can be identified and quantified.

The primary objectives of such a study would be to:

Establish and validate bioanalytical methods: Developing robust and sensitive assays to detect and quantify Ticarcillin-13C3 and its labeled metabolites in complex biological matrices.

Identify and characterize novel metabolites: The distinct isotopic signature of the labeled compound aids in the identification of previously unknown metabolic products of ticarcillin.

Quantify metabolic flux: By measuring the rate of appearance and disappearance of the labeled compound and its metabolites in different biological compartments, researchers can calculate the flux through specific metabolic pathways. This data is crucial for building and refining pharmacokinetic and pharmacodynamic models.

Investigate inter-individual metabolic variability: The precise quantification afforded by stable isotope labeling can help in understanding the genetic and environmental factors that contribute to differences in drug metabolism between individual animals.

The data generated from these types of studies are instrumental in refining the methodologies used for preclinical drug metabolism and pharmacokinetic (DMPK) studies.

Investigating Organ-Specific Metabolic Processing in Non-Human Organisms

Pharmacokinetic studies in rats and rabbits have demonstrated that ticarcillin distributes widely throughout body tissues and fluids. This broad distribution suggests that multiple organs may be involved in its metabolic processing and clearance.

Research has shown that after administration, ticarcillin penetrates into various bodily fluids, indicating its presence at potential sites of metabolic activity. The patterns of distribution observed for ticarcillin are similar to those of other beta-lactam antibiotics.

The following table summarizes key pharmacokinetic parameters of unlabeled ticarcillin in different animal models, which can inform the design of studies using Ticarcillin-13C3 Disodium Salt to investigate organ-specific metabolism.

Animal ModelElimination Half-life (hours)Tissue/Fluid Penetration (AUCfluid/AUCserum) %Reference
Rat 0.22Pleural Fluid: 83-93%
Peritoneal Fluid: 83-93%
Subcutaneous Fluid: 83-93%
Rabbit 0.38Cerebrospinal Fluid: 1.3%

By using the 13C-labeled form of ticarcillin, researchers could perform more detailed investigations into its organ-specific metabolic fate. For instance, following the administration of Ticarcillin-13C3 Disodium Salt to an animal model, tissue samples from the liver, kidneys, lungs, and other organs could be collected. Analysis of these samples by mass spectrometry would reveal the concentration of the parent compound and the profile of its labeled metabolites in each organ. This would allow for a quantitative assessment of the metabolic activity of each organ towards ticarcillin, helping to identify the primary sites of its biotransformation and clearance.

Advanced Analytical Methodologies for Ticarcillin 13c3 Disodium Salt and Its Research Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Studies

NMR spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. For isotopically labeled compounds like Ticarcillin-13C3 Disodium Salt, NMR provides unparalleled detail regarding the location of the labels and the molecular interactions of the drug.

13C NMR for Carbon Skeleton Tracking and Site-Specific Labeling Confirmation

Carbon-13 NMR spectroscopy directly observes the carbon backbone of a molecule. While natural abundance 13C NMR is feasible, the low natural abundance of the 13C isotope (approximately 1.1%) can make it time-consuming. The intentional incorporation of 13C atoms, as in Ticarcillin-13C3 Disodium Salt, significantly enhances the signal intensity of the labeled carbons, making them easily distinguishable from the rest of the carbon skeleton.

This enhancement allows researchers to unequivocally confirm the site-specific locations of the isotopic labels, ensuring the quality and integrity of the tracer compound before its use in metabolic studies. During metabolism, the carbon skeleton of a drug may be modified or cleaved. By monitoring the 13C NMR spectra of isolated metabolites, scientists can track the fate of the labeled carbon atoms. If a 13C-labeled portion of the molecule is cleaved during metabolism, the characteristic enhanced signals will appear in the spectrum of one metabolite but not another. This provides direct evidence of the metabolic pathway and the structure of the resulting products. Studies on other penicillins have established the chemical shifts for the core structure, providing a reference for assigning the spectra of Ticarcillin (B1683155) and its metabolites.

Table 1: Hypothetical 13C NMR Chemical Shifts for Labeled Carbons in Ticarcillin-13C3 Disodium Salt and a Metabolite.
Carbon Position (Hypothetical Labeling)Expected Chemical Shift (ppm) in Parent DrugExpected Chemical Shift (ppm) in Metabolite (e.g., Hydroxylated Side Chain)Inference
Thiophene (B33073) Cα (13C)~75~75The core side-chain structure is intact.
Side-chain Carboxyl (13C)~175~175The carboxyl group of the side chain is retained.
Thiophene Cβ (13C)~128~145Metabolic modification (e.g., hydroxylation) occurred on or near this carbon, altering its chemical environment.

Multi-Dimensional Heteronuclear NMR for Molecular Interaction Analysis

Multi-dimensional heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful tools for studying the interactions between a drug and its biological target, for instance, a bacterial enzyme like a penicillin-binding protein (PBP). In a typical protein-observed experiment, a 1H-15N HSQC spectrum of an isotopically labeled protein is acquired in the absence and presence of the drug. Drug binding causes changes in the chemical environment of the amino acid residues at the binding site, leading to perturbations (shifts) in the positions of their corresponding peaks in the HSQC spectrum.

By mapping these chemical shift perturbations onto the protein's 3D structure, the ligand's binding site can be precisely identified. Furthermore, 1H-13C HSQC experiments can be performed to directly observe the signals from the 13C-labeled positions of Ticarcillin-13C3 Disodium Salt upon binding to the target. Changes in these signals provide specific information about how the labeled parts of the drug are involved in the molecular interaction. This data is invaluable for structure-based drug design and for understanding mechanisms of action and resistance.

Table 2: Application of Multi-Dimensional NMR in Molecular Interaction Studies.
NMR ExperimentInformation ObtainedRelevance to Ticarcillin-13C3 Disodium Salt
1H-15N HSQC (Protein-observed)Identifies amino acid residues at the drug-protein binding interface.Maps the binding site of Ticarcillin on its target enzyme (e.g., PBP).
1H-13C HSQC (Ligand-observed)Monitors the state of the labeled carbons in the drug upon binding.Confirms the engagement of the 13C-labeled portions of Ticarcillin with the target.
Saturation Transfer Difference (STD) NMRIdentifies which parts of a ligand are in close proximity to the protein.Provides epitope mapping of the Ticarcillin binding interaction.

Mass Spectrometry (MS) for Tracing, Quantification, and Isotopic Profiling

Mass spectrometry is a cornerstone of drug metabolism studies due to its exceptional sensitivity and ability to provide molecular weight and structural information. The use of a stable isotope-labeled internal standard like Ticarcillin-13C3 Disodium Salt significantly enhances the power and reliability of MS-based analyses.

High-Resolution Mass Spectrometry for Labeled Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of a molecule. In metabolite profiling, biological samples (e.g., plasma, urine) are analyzed by LC-HRMS to detect all drug-related components.

The presence of the three 13C atoms in Ticarcillin-13C3 Disodium Salt results in a mass that is approximately 3 Daltons (Da) higher than its unlabeled counterpart. This distinct mass difference acts as a clear and unambiguous signature. By searching the complex HRMS dataset for pairs of signals separated by this specific mass difference, researchers can selectively and confidently identify potential metabolites, distinguishing them from the vast number of endogenous background ions. The accurate mass measurement then allows for the prediction of the elemental formula for both the unlabeled and labeled metabolite, revealing the nature of the metabolic transformation (e.g., addition of an oxygen atom in hydroxylation).

Table 3: Theoretical Exact Masses for Parent Drug and a Hypothetical Metabolite.
CompoundElemental FormulaTheoretical Monoisotopic Mass (Da)
Ticarcillin (unlabeled)C15H16N2O6S2384.0400
Ticarcillin-13C3C1213C3H16N2O6S2387.0501
Hydroxylated Ticarcillin Metabolite (unlabeled)C15H16N2O7S2400.0350
Hydroxylated Ticarcillin-13C3 MetaboliteC1213C3H16N2O7S2403.0451

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions. An ion of interest (a precursor ion) is selected and then fragmented by collision with an inert gas, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure. For penicillins, characteristic fragmentation pathways include the cleavage of the β-lactam ring and the loss of the side chain. A recent study identified the protonated molecule of ticarcillin at m/z 385.15 and key product ions at m/z 160.05, 114.05, and 225.95.

When analyzing metabolites of Ticarcillin-13C3 Disodium Salt, MS/MS provides definitive structural confirmation. By comparing the MS/MS spectra of the labeled and unlabeled metabolites, the location of the metabolic modification can be deduced. Fragments that retain the 13C3 label will exhibit a +3 Da mass shift compared to the corresponding fragments from the unlabeled metabolite. This allows researchers to determine which part of the original molecule is present in each fragment, thereby elucidating the complete structure of the metabolite. This method has been successfully applied to the pharmacokinetic analysis of ticarcillin in rat plasma.

Table 4: Hypothetical MS/MS Fragmentation of a Ticarcillin-13C3 Metabolite.
Fragment DescriptionExpected m/z (Unlabeled)Expected m/z (Labeled, 13C3 on Side Chain)Inference
Penam Core (β-lactam/thiazolidine)160.05160.05The core structure is unlabeled.
Thiopheneacetic acid side chain225.95228.95The side chain contains the three 13C labels.
Thiazolidine ring fragment114.05114.05This part of the core is unlabeled.

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for high-precision measurement of isotope ratios in a sample. Unlike conventional MS which is used for structural analysis, IRMS is used for quantitative studies of metabolic flux. In a typical application for drug metabolism, a sample containing metabolites is combusted to convert all carbon into CO2 gas. The IRMS instrument then measures the ratio of 13CO2 to 12CO2 with extremely high precision.

Table 5: Hypothetical Isotope Ratio Data from a Metabolic Study.
Sample TypeTime PointIsotope Ratio (δ13C vs. PDB standard)Interpretation
Expired Breath (CO2)Baseline (0 hr)-25.0‰Natural isotopic abundance.
Expired Breath (CO2)2 hours post-dose+15.0‰Significant metabolism of the drug's carbon skeleton into the central carbon pool.
Urine (Total Carbon)Baseline (0 hr)-24.5‰Natural isotopic abundance.
Urine (Total Carbon)8 hours post-dose+5.5‰Excretion of labeled drug and/or metabolites.

Chromatographic Separations Coupled with Isotope-Specific Detection

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, offering unparalleled accuracy and precision by correcting for variability in sample preparation and instrument response. nih.govmdpi.com Ticarcillin-13C3 Disodium Salt, as a labeled analogue of Ticarcillin, serves this critical role in advanced analytical methodologies. Its physicochemical identity to the unlabeled analyte ensures co-elution in chromatographic systems and similar ionization efficiency in mass spectrometry, while its distinct mass allows for unambiguous differentiation. wikipedia.org This section details the sophisticated chromatographic techniques coupled with mass spectrometry used for the analysis of Ticarcillin-13C3 Disodium Salt and the metabolites derived from its corresponding unlabeled therapeutic compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Labeled Compound Separation and Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the quantification of Ticarcillin and its metabolites in complex biological matrices. dtu.dk The use of Ticarcillin-13C3 Disodium Salt as an internal standard is integral to developing robust and reliable assays. nih.gov

Research has focused on optimizing LC-MS/MS methods for high sensitivity, specificity, and rapid analysis times. researchgate.netnih.gov A common approach involves ultra-high-performance liquid chromatography (UPLC) for fast and efficient separation, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov MRM enhances selectivity by monitoring a specific precursor ion to product ion transition for both the analyte (Ticarcillin) and its stable isotope-labeled internal standard (Ticarcillin-13C3 Disodium Salt). nih.gov

Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. researchgate.netresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. researchgate.net

In mass spectrometry, electrospray ionization (ESI) is commonly employed, and Ticarcillin is often detected in positive ionization mode. mdpi.com The precursor ion for Ticarcillin is its protonated molecule [M+H]⁺ at m/z 385.15. mdpi.com Optimized collision energy is applied to fragment this precursor ion into specific product ions, which are then monitored for quantification. mdpi.com The corresponding ions for Ticarcillin-13C3 Disodium Salt would be shifted by +3 m/z units, allowing for clear distinction.

The developed methods demonstrate excellent linearity over a range of concentrations, typically from the low ng/mL to µg/mL level, with high precision and accuracy, making them suitable for detailed pharmacokinetic and metabolic studies. researchgate.netnih.gov

Table 1: Exemplary LC-MS/MS Parameters for Ticarcillin Analysis

Parameter Condition Reference
Chromatography
System UPLC-ESI-MS/MS researchgate.netnih.gov
Column Waters ACQUITY BEH C18 (50 mm × 2.1 mm, 1.7 μm) researchgate.netnih.gov
Mobile Phase Gradient elution with aqueous and organic phases researchgate.net
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (+ESI) mdpi.com
Precursor Ion (Q1) m/z 385.15 mdpi.com
Product Ions (Q3) m/z 160.05, 114.05, 225.95 mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for metabolomics, offering high chromatographic resolution and extensive, reproducible fragmentation libraries for compound identification. researchgate.net However, many metabolites, including those expected from Ticarcillin, are non-volatile due to the presence of polar functional groups such as carboxylic acids, hydroxyl groups, and amines. tcichemicals.com Consequently, a chemical derivatization step is essential to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.govresearchgate.net

The analysis of labeled metabolites from studies involving Ticarcillin-13C3 would follow these established principles. The goal of derivatization is to replace active hydrogens in polar functional groups with nonpolar moieties. researchgate.net The most common methods for this purpose in metabolomics are silylation and a two-step methoxyamination/silylation process. nih.gov

Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing a broad range of metabolites, including organic acids, amino acids, and sugars. tcichemicals.commdpi.com

Methoxyamination: For metabolites containing carbonyl groups (aldehydes and ketones), a preliminary methoxyamination step using methoxyamine hydrochloride is employed. mdpi.com This step prevents the formation of multiple TMS derivatives for a single compound by stabilizing the carbonyl group, thus simplifying the resulting chromatogram. nih.gov This is typically followed by a silylation step to derivatize other polar functional groups. mdpi.com

Following derivatization, the sample is injected into the GC-MS system. The separation occurs on a capillary column, and the eluting compounds are ionized, typically by electron impact (EI). The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint for identification. The presence of the 13C3-label in metabolites originating from Ticarcillin would be evident as a +3 Da mass shift in the molecular ion and in fragments containing the carbon label, facilitating the tracing of metabolic pathways. researchgate.net

Table 2: Common Derivatization Strategies for GC-MS Metabolomics

Derivatization Method Reagent(s) Target Functional Groups Application
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) -OH (hydroxyl), -COOH (carboxyl), -NH2 (amino), -SH (thiol) Broad-spectrum derivatization for organic acids, amino acids, sugars, etc. tcichemicals.comnih.gov

| Methoxyamination + Silylation | 1. Methoxyamine hydrochloride2. Silylation reagent (e.g., MSTFA) | C=O (carbonyl) in addition to other polar groups | Analysis of compounds with ketone or aldehyde groups to prevent multiple derivatives. mdpi.com |

Computational and Theoretical Approaches in 13c3 Ticillin Research

Quantum Mechanical Calculations for Isotope Effects on Reaction Kinetics

No literature was identified that performs quantum mechanical (QM) calculations to study the isotope effects on the reaction kinetics of Ticillin-13C3 Disodium Salt. QM methods are used in chemistry to model and predict kinetic isotope effects (KIEs), which are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Such studies provide detailed insights into reaction mechanisms. The search for QM studies or KIE analysis specifically involving Ticarcillin (B1683155) or its labeled isotopologues yielded no results.

Bioinformatic Tools for Metabolic Reconstruction and Pathway Visualization from Labeled Data

There is no evidence of bioinformatic tools being used for the metabolic reconstruction and pathway visualization of data derived from experiments with this compound. While numerous bioinformatic platforms and software exist for analyzing and visualizing data from stable isotope labeling experiments, their application is contingent on the existence of such experimental data. Without primary research generating labeled data for this compound, the use of these powerful visualization and reconstruction tools for this specific compound remains hypothetical.

Future Research Directions and Methodological Innovations in Stable Isotope Labeling

Development of Novel Isotopic Labeling Strategies for Complex Molecules

The synthesis and application of isotopically labeled complex molecules are central to advancing our understanding of biological pathways and molecular interactions. musechem.com Novel strategies are continuously being developed to overcome the challenges associated with labeling intricate molecules and to expand the toolkit available to researchers.

One promising area is the development of late-stage functionalization techniques. These methods allow for the introduction of isotopic labels into a complex molecule at a later step in the synthetic route, which can be more efficient and versatile than traditional methods that require labeled precursors from the start. musechem.com For a molecule like Ticillin, this could mean the specific placement of ¹³C atoms in different parts of the molecule to probe distinct metabolic fates or binding interactions.

Another key development is the use of multi-isotope labeling . This approach involves labeling a molecule with more than one type of stable isotope (e.g., ¹³C, ¹⁵N, and ²H). pharmiweb.com This strategy can provide more detailed information in mass spectrometry and NMR-based studies, helping to resolve complex metabolic networks and protein structures. acs.orgnih.gov For instance, a multi-labeled Ticillin could be used to simultaneously track the fate of different parts of the molecule within a biological system.

Furthermore, chemo-selective and laser-cleavable probes represent an innovative approach for in situ detection of molecular modifications. metwarebio.com While not directly a labeling strategy for the initial molecule, this technology can be combined with isotopically labeled compounds to study their interactions and modifications within a cellular context with high spatial and temporal resolution.

The table below summarizes some of the emerging isotopic labeling strategies and their potential applications.

Labeling StrategyDescriptionPotential Application for Complex Molecules
Late-Stage FunctionalizationIntroduction of isotopes in the final steps of synthesis.Efficient and site-specific labeling of molecules like Ticillin to study specific metabolic pathways. musechem.com
Multi-Isotope LabelingIncorporation of multiple different stable isotopes into one molecule.Detailed tracking of molecular fate and interactions in complex biological systems. pharmiweb.com
Chemo-selective ProbesUse of probes that react specifically with labeled molecules or their modifications.In situ detection and visualization of molecular interactions and post-translational modifications. metwarebio.com

Integration of 13C3-Ticillin Research with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of stable isotope labeling with advanced omics technologies, such as proteomics and metabolomics, offers a powerful approach to understanding global biological responses. pharmiweb.com Ticillin-13C3 Disodium Salt can serve as a valuable tool in these integrated approaches.

In proteomics , Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used technique for quantitative analysis of protein expression. pharmiweb.comnih.gov While Ticillin is not an amino acid, the principle of using stable isotopes for quantification can be extended. For example, ¹³C₃-Ticillin could be used in "spike-in" SILAC experiments as an internal standard for quantifying the abundance of target proteins that interact with the compound. nih.gov This approach allows for accurate comparison of protein levels across different samples.

In metabolomics , stable isotope-labeled compounds are crucial for tracing metabolic pathways and measuring metabolic fluxes. nih.govcreative-proteomics.com By introducing ¹³C₃-Ticillin into a biological system, researchers can track the incorporation of the ¹³C atoms into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgnih.govacs.org This allows for the elucidation of how the compound is processed by the cell and its impact on various metabolic pathways. The use of ¹³C labeling significantly improves compound annotation and relative quantification in LC-MS-based metabolomics. acs.orgnih.govacs.orgfrontiersin.org

The following table outlines the integration of ¹³C₃-Ticillin with omics technologies.

Omics TechnologyApplication with ¹³C₃-TicillinExpected Outcome
ProteomicsUse as a standard in quantitative proteomics experiments (e.g., spike-in SILAC). nih.govAccurate quantification of proteins that interact with Ticillin.
MetabolomicsTracing the metabolic fate of the ¹³C₃ label through cellular pathways. nih.govcreative-proteomics.comIdentification of metabolic pathways affected by Ticillin and elucidation of its mechanism of action.

High-Throughput Screening Methodologies Utilizing Labeled Compounds for Target Identification (Non-Drug Discovery)

High-throughput screening (HTS) is a powerful method for rapidly testing a large number of compounds to identify those that have a specific biological effect. bmglabtech.com The use of isotopically labeled compounds, such as this compound, in HTS can enhance the identification of molecular targets in a non-drug discovery context.

One application is in target deconvolution , where the goal is to identify the specific protein or other biomolecule that a compound interacts with to produce a phenotypic effect. In a typical HTS setup, a library of compounds is screened for a desired biological activity. sbpdiscovery.org Once "hit" compounds are identified, a labeled version like ¹³C₃-Ticillin can be used in subsequent experiments to isolate and identify its binding partners. This can be achieved through techniques like affinity purification coupled with mass spectrometry, where the isotopic label provides a unique signature for confident identification of the compound and its interacting partners.

Furthermore, labeled compounds can be used in metabolic profiling HTS assays . These assays can screen for compounds that alter specific metabolic pathways. By using a labeled substrate, researchers can quickly assess the activity of enzymes in a high-throughput manner by measuring the production of labeled products. While Ticillin itself may not be a primary metabolic substrate, this principle can be applied to screen for molecules that modulate the activity of enzymes involved in its metabolism or pathways it affects.

The development of cell-free synthesis systems also allows for the high-throughput production of stable isotope-labeled peptide libraries for targeted proteomics, which can be used in conjunction with labeled small molecules for large-scale interaction studies. nih.gov

The table below details the use of labeled compounds in HTS for target identification.

HTS MethodologyRole of Labeled Compound (e.g., ¹³C₃-Ticillin)Objective
Affinity-Based Target IdentificationServes as a "bait" molecule with a unique isotopic signature.To isolate and identify specific binding partners from a complex biological sample.
Metabolic Profiling AssaysActs as a tracer to monitor the activity of specific metabolic pathways.To identify compounds that modulate the activity of enzymes or transport proteins.
Proteome-Wide Interaction ScreeningUsed in combination with labeled protein libraries.To map the interaction network of the compound across the proteome. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Ticillin-13C3 Disodium Salt?

  • Methodological Answer: Synthesis should follow isotopically labeled precursor protocols, ensuring 13C incorporation at specified positions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (≥98%). Use high-performance liquid chromatography (HPLC) to assess chemical purity, with controls comparing unlabeled Ticillin for baseline validation .

Q. What analytical techniques are optimal for detecting this compound in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing isotopic variants. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix effects. Calibration curves using spiked matrices and internal standards (e.g., deuterated analogs) are critical for quantification .

Q. What protocols ensure the stability of this compound during storage and handling?

  • Methodological Answer: Store lyophilized samples at -80°C in amber vials to prevent photodegradation. For reconstituted solutions, use phosphate-buffered saline (pH 7.4) and conduct stability tests at 4°C, 25°C, and 37°C over 72 hours. Monitor degradation via HPLC-UV and compare degradation kinetics with non-isotopic analogs .

Advanced Research Questions

Q. How can this compound be used as a tracer in pharmacokinetic studies to resolve metabolic pathway contradictions?

  • Methodological Answer: Administer Ticillin-13C3 alongside unlabeled Ticillin in crossover studies to track metabolite formation. Use compartmental modeling to differentiate isotopic dilution effects from true metabolic variations. Address contradictions by replicating experiments under controlled conditions (e.g., fixed diet, enzyme inhibitors) and applying Bayesian statistical models to account for inter-individual variability .

Q. What methodological frameworks are essential for studying the environmental fate of this compound?

  • Methodological Answer: Design microcosm experiments to assess abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Use isotope ratio mass spectrometry (IRMS) to trace 13C enrichment in degradation products. Pair with metagenomic analysis to identify microbial consortia involved in breakdown. Statistical models should incorporate time-series analysis and Monte Carlo simulations to predict environmental persistence .

Q. How can researchers validate the isotopic integrity of this compound in complex tracer experiments?

  • Methodological Answer: Implement quality controls using high-resolution MS (HRMS) to detect isotopic impurity. Compare observed 13C patterns with theoretical isotopic distributions. For in vivo studies, validate tissue-specific isotopic enrichment via combustion-IRMS and correct for natural 13C abundance using baseline samples from untreated cohorts .

Q. What statistical approaches are recommended for analyzing time-course data from this compound tracer studies?

  • Methodological Answer: Use mixed-effects models to account for repeated measures and individual variability. Power analysis should precede study design to determine sample size, leveraging pilot data on tracer kinetics. For non-linear trends (e.g., biphasic clearance), apply segmented regression or Gaussian process models. Validate findings with bootstrapping to assess robustness .

Methodological Guidance for Data Interpretation

  • Addressing Data Contradictions: Reconcile conflicting results by verifying tracer purity, controlling for environmental variables (e.g., pH, temperature), and using multi-omics integration (metabolomics/proteomics) to identify confounding pathways .
  • Linking to Theoretical Frameworks: Anchor studies in pharmacokinetic theory (e.g., Michaelis-Menten kinetics for metabolism) or environmental chemodynamics (e.g., fugacity models) to guide hypothesis testing and experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.